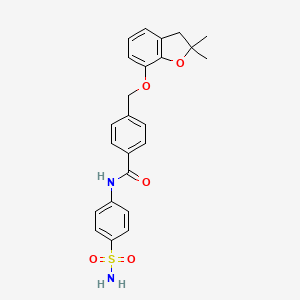

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide

Descripción

This compound is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxygen-methyl group and a sulfamoylphenyl substituent. The dihydrobenzofuran core provides rigidity and lipophilicity, while the sulfamoyl group may enhance solubility and hydrogen-bonding interactions .

Propiedades

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-24(2)14-18-4-3-5-21(22(18)31-24)30-15-16-6-8-17(9-7-16)23(27)26-19-10-12-20(13-11-19)32(25,28)29/h3-13H,14-15H2,1-2H3,(H,26,27)(H2,25,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFDWNBLQWTYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O4S |

| Molecular Weight | 397.48 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)C |

Synthesis Methods

The synthesis typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions include:

- Reagents: Common reagents include various coupling agents and solvents.

- Catalysts: Often employed to enhance reaction efficiency.

- Purification Techniques: Chromatography is commonly used to isolate the final product.

Anticancer Activity

Research indicates that compounds related to the benzofuran structure exhibit significant anticancer properties. For instance:

- A study evaluated the anticancer activity of dihydrobenzofuran derivatives against a panel of 60 human tumor cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some showing GI(50) values below 10 nM against breast cancer cell lines .

- The mechanism of action involves inhibition of tubulin polymerization, disrupting mitosis in cancer cells. Specific derivatives have been shown to inhibit tubulin polymerization by approximately 50% at concentrations around 13 µM .

Antimicrobial Activity

Emerging evidence suggests that the compound may possess antimicrobial properties:

- Research on related benzofuran derivatives indicates potential efficacy against various bacterial strains. The sulfamoyl group is known for its role in enhancing antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Tubulin Binding: Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest.

- Enzyme Inhibition: The sulfamoyl moiety may inhibit enzymes involved in folate metabolism, impacting bacterial growth.

Case Studies and Research Findings

Several studies have highlighted the biological significance of related compounds:

- Dihydrobenzofuran Lignans:

- Antimicrobial Evaluation:

Comparación Con Compuestos Similares

Data Table: Structural and Functional Comparison

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide?

The synthesis typically involves multi-step reactions starting with functionalization of the dihydrobenzofuran core. Critical steps include:

- Etherification : Coupling the dihydrobenzofuran moiety with a benzyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Amide Bond Formation : Reacting the intermediate with 4-sulfamoylbenzoic acid using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DCM or THF) .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) are employed to achieve >95% purity. Analytical techniques such as HPLC and ¹H/¹³C NMR are mandatory for structural confirmation .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phases often include acetonitrile/water with 0.1% TFA .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., dihydrobenzofuran methyl groups at δ 1.4 ppm). ¹³C NMR confirms carbonyl (C=O, ~167 ppm) and sulfonamide groups .

- Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular weight .

Q. How do the functional groups (e.g., sulfamoyl, benzofuran) influence the compound’s reactivity and stability?

- Sulfamoyl Group : Enhances solubility in polar solvents (e.g., DMSO) but may hydrolyze under strongly acidic/basic conditions. Stability studies (pH 1–13, 37°C) are recommended to assess degradation pathways .

- Dihydrobenzofuran Core : The 2,2-dimethyl group sterically hinders oxidation, improving stability in aerobic conditions. However, the ether linkage is susceptible to cleavage by strong acids .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Lyophilized forms are stable for >6 months, while solutions in DMSO should be used within 1 week to avoid precipitation .

Q. Which preliminary assays are used to evaluate the compound’s biological activity?

- In Vitro Screening : Dose-response assays (IC₅₀ determination) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .

- Cytotoxicity : MTT or resazurin assays in HEK-293 or HepG2 cells to assess selectivity indices .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction bottlenecks?

- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential intermediates and transition states. For example, DFT calculations (B3LYP/6-31G*) can identify energy barriers in amide coupling steps .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on yield, guiding choices between DMF (high polarity) vs. THF (moderate polarity) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Dynamic Effects : Variable-temperature NMR (25–60°C) can reveal conformational exchange broadening. For example, restricted rotation in the sulfamoyl group may cause splitting .

- Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous carbon assignments in complex spectra .

Q. What strategies mitigate solubility challenges in pharmacological assays?

- Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles to enhance aqueous solubility while maintaining bioactivity .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the benzamide group to improve membrane permeability .

Q. How can in vitro-to-in vivo translation be improved for this compound?

- Pharmacokinetic Modeling : Allometric scaling from rodent data (e.g., CL = 15 mL/min/kg) predicts human dosing. Incorporate microsomal stability assays (CYP450 metabolism) to adjust for interspecies differences .

- Tissue Distribution Studies : Radiolabeled analogs (³H or ¹⁴C) track biodistribution using autoradiography or PET imaging .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) identifies binding modes and key residues (e.g., hydrogen bonds with sulfamoyl NH) .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐₙ, kₒff) to validate affinity and specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.